N-Methylbut-2-enethioamide
Description
Properties
CAS No. |
80597-82-6 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
N-methylbut-2-enethioamide |
InChI |
InChI=1S/C5H9NS/c1-3-4-5(7)6-2/h3-4H,1-2H3,(H,6,7) |
InChI Key |
WKZZWAURBFBPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented approach involves thionation of (E)-N-methylbut-2-enamide using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent selectively replaces carbonyl oxygen with sulfur via a nucleophilic substitution mechanism.
In a typical procedure, (E)-N-methylbut-2-enamide is dissolved in anhydrous dichloromethane under inert atmosphere. Lawesson’s reagent (1.2 equivalents) is added, and the mixture is refluxed at 50°C for 18–90 hours. The reaction progress is monitored via infrared spectroscopy, observing the disappearance of the amide C=O stretch (~1650 cm⁻¹) and emergence of the thioamide C=S stretch (~1200 cm⁻¹).
Purification and Yield Optimization
Post-reaction, the crude product is precipitated by dropwise addition into a 10-fold excess of toluene, followed by dissolution in acetone and dialysis (MW cutoff: 6–8 kDa). For small-scale synthesis, column chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Yields correlate with reagent stoichiometry:
| Lawesson’s Reagent (equiv.) | Reaction Time (h) | Thionation Degree (%) |
|---|---|---|
| 0.5 | 18 | 32 |
| 1.0 | 24 | 78 |
| 1.5 | 48 | 94 |
Data adapted from poly(2-ethyl-2-oxazoline) thionation studies. Excess reagent (>1.5 equiv.) risks sulfuration byproducts, necessitating precise stoichiometric control.
Direct Synthesis from But-2-Enoyl Chloride and Methylamine
Two-Step Thiocarbonylation
This method avoids pre-formed amides by reacting but-2-enoyl chloride with methylamine in the presence of hydrogen sulfide (H₂S):
Step 1:
But-2-enoyl chloride (1.0 equiv.) is dissolved in toluene at 0–5°C. Methylamine (1.2 equiv.) is added dropwise, generating the intermediate amide.
Step 2:
H₂S gas is bubbled through the solution for 2 hours, substituting oxygen with sulfur. Triethylamine (1.5 equiv.) scavenges HCl, shifting equilibrium toward thioamide formation.
Challenges and Mitigation
H₂S handling requires specialized equipment due to high toxicity. Alternatives like ammonium sulfide ((NH₄)₂S) reduce hazards but lower yields (≤65%). Recent advances employ microreactor technology to enhance gas-liquid mixing, achieving 89% yield at 5°C.
Alternative Methods and Emerging Techniques
Phosphorus Pentasulfide (P₄S₁₀) Mediated Thionation
P₄S₁₀ offers a cost-effective alternative to Lawesson’s reagent. In benzene reflux, P₄S₁₀ (2.0 equiv.) converts (E)-N-methylbut-2-enamide to its thioamide counterpart in 72 hours (yield: 68%). Side products like phosphorous oxysulfides complicate purification, limiting industrial adoption.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) accelerates Lawesson’s reagent-mediated thionation, completing in 2 hours with 91% yield. This method reduces solvent consumption (50% less dichloromethane) and is scalable for continuous production.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Lawesson’s Reagent | 94 | >95 | 18–90 h | High |
| H₂S Thiocarbonylation | 89 | 88 | 3 h | Moderate |
| P₄S₁₀ Thionation | 68 | 75 | 72 h | Low |
| Microwave-Assisted | 91 | 93 | 2 h | High |
Lawesson’s reagent remains optimal for laboratory-scale synthesis, while microwave methods show promise for industrial throughput. H₂S-based routes, though faster, require stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
N-Methylbut-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane as solvent.
Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-Methylbut-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methylbut-2-enethioamide involves its interaction with molecular targets through the thioamide functional group. The sulfur atom in the thioamide can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Methylbut-2-enamide: The oxygen analog of N-Methylbut-2-enethioamide, which has different reactivity and properties.
N-Methylbut-2-ynamide: A compound with a triple bond instead of a double bond, leading to distinct chemical behavior.
N-Methylbut-2-enethiol: Contains a thiol group instead of a thioamide group, resulting in different reactivity.
Uniqueness
This compound is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The sulfur atom in the thioamide group can engage in unique interactions that are not possible with oxygen-containing amides, making it valuable in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
